molecular formula C12H14BrN B13232380 6-(2-Bromophenyl)-3-azabicyclo[3.2.0]heptane

6-(2-Bromophenyl)-3-azabicyclo[3.2.0]heptane

Cat. No.: B13232380
M. Wt: 252.15 g/mol
InChI Key: XKEJMVACSVUNHR-UHFFFAOYSA-N
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Description

6-(2-Bromophenyl)-3-azabicyclo[320]heptane is a bicyclic compound that features a bromophenyl group attached to a 3-azabicyclo[320]heptane scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Bromophenyl)-3-azabicyclo[3.2.0]heptane typically involves the cycloisomerization of alkylidenecyclopropane acylsilanes. This process is catalyzed by Lewis acids and involves a tandem Prins addition/ring expansion/1,2-silyl shift to form the bicyclic structure . The reaction conditions are mild and offer high diastereocontrol over the newly formed quaternary stereocenters.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for larger-scale production and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

6-(2-Bromophenyl)-3-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

6-(2-Bromophenyl)-3-azabicyclo[3.2.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Bromophenyl)-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the bicyclic structure provides rigidity and specificity in binding. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Bromophenyl)-3-azabicyclo[3.2.0]heptane is unique due to its specific combination of a bromophenyl group and a 3-azabicyclo[3.2.0]heptane scaffold. This combination provides distinct chemical reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

6-(2-bromophenyl)-3-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C12H14BrN/c13-12-4-2-1-3-9(12)10-5-8-6-14-7-11(8)10/h1-4,8,10-11,14H,5-7H2

InChI Key

XKEJMVACSVUNHR-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC2C1C3=CC=CC=C3Br

Origin of Product

United States

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